2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Beschreibung
2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl group, and a pyrazolo[3,4-b]pyridine core
Eigenschaften
IUPAC Name |
2-[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O2/c1-8-14-11(16(18,19)20)6-12(9-2-4-10(17)5-3-9)21-15(14)23(22-8)7-13(24)25/h2-6H,7H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAHIPHJZQOHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactionsCommon reagents used in these reactions include fluorinating agents such as Selectfluor® and trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods allow for better control over reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Esterification of the Acetic Acid Moiety
The carboxylic acid group undergoes standard esterification reactions. For example, treatment with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the corresponding methyl ester:
This reaction retains the pyrazolo[3,4-b]pyridine core while modifying solubility and bioavailability .
Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring
The electron-rich pyrazole ring participates in EAS reactions. Key observations include:
-
Nitration : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C to introduce nitro groups at the C5 position .
-
Halogenation : Bromination with Br<sub>2</sub> in CHCl<sub>3</sub> occurs at the C3 position, though steric hindrance from the trifluoromethyl group reduces reaction rates .
Cyclization Reactions
The compound serves as a precursor in Cu(II)-catalyzed cycloadditions. For instance, under reflux with Cu(acac)<sub>2</sub> in chloroform, it forms fused polycyclic derivatives via formal [3+3] cycloaddition (85–90% yields) :
Trifluoromethyl Group Reactivity
The -CF<sub>3</sub> group stabilizes intermediates through resonance, enabling:
-
Nucleophilic Displacement : In rare cases, reacts with strong nucleophiles (e.g., Grignard reagents) under high temperatures to replace -CF<sub>3</sub> with alkyl groups .
-
Radical Reactions : Participates in photochemical C–F bond cleavage, forming biradical intermediates that dimerize .
Biological Interaction-Driven Reactions
In pharmacological studies, the compound undergoes metabolic transformations:
-
Glucuronidation : The acetic acid group conjugates with glucuronic acid in liver microsomes, forming water-soluble metabolites .
-
Oxidative Demethylation : The 3-methyl group oxidizes to a hydroxymethyl derivative via cytochrome P450 enzymes .
Comparative Reactivity with Analogues
The 4-fluorophenyl and trifluoromethyl groups uniquely influence reactivity:
-
Fluorophenyl Group : Directs EAS to para positions but reduces ring activation compared to non-fluorinated analogues .
-
Trifluoromethyl Group : Enhances thermal stability but limits nucleophilic substitution due to steric and electronic effects .
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Immunological Applications
One of the primary applications of this compound is as a Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) inhibitor . CTLA-4 plays a critical role in downregulating immune responses, and its inhibition can enhance anti-tumor immunity. The compound has demonstrated an IC50 value of 50 nM for inhibiting the B7.1–CD28 interaction, which is crucial for T cell activation and proliferation .
Key Findings :
- Enhanced Immune Response : Blocking CTLA-4 can lead to improved immune responses against tumors, making it a candidate for cancer immunotherapy.
- Transplant Rejection : The ability to modulate immune responses also suggests potential applications in preventing transplant rejection and managing autoimmune diseases .
General Synthetic Route :
- Formation of Pyrazole Core : Using starting materials like 3-methyl-1H-pyrazole and appropriate electrophiles.
- Substitution Reactions : Introduction of fluorine and trifluoromethyl groups through electrophilic aromatic substitution.
- Final Acetic Acid Attachment : The acetic acid moiety is added as a final step to yield the target compound.
Therapeutic Potential
Several studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:
- Cancer Treatment : Research indicates that compounds similar to MDK 24720 can enhance the efficacy of existing cancer therapies by promoting T cell activation and proliferation .
- Autoimmune Diseases : The modulation of CTLA-4 interactions has implications for treating autoimmune conditions by restoring balance in immune responses .
Wirkmechanismus
The mechanism of action of 2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine: Shares a similar core structure but differs in the position and type of substituents.
Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate: Another compound with a pyrazolo[3,4-b]pyridine core, used for its antimicrobial properties.
Uniqueness
The uniqueness of 2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Biologische Aktivität
The compound 2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a notable member of the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is . The structure features a pyrazolo[3,4-b]pyridine core with various substituents that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 369.32 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Anti-inflammatory Activity
Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives similar to the compound demonstrate potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
The anti-inflammatory effects are primarily attributed to the inhibition of prostaglandin synthesis via COX inhibition. The selectivity for COX-2 over COX-1 is particularly desirable as it minimizes gastrointestinal side effects associated with non-selective NSAIDs.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on a series of substituted pyrazole derivatives revealed that several compounds exhibited significant edema inhibition in carrageenan-induced paw edema models. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium .
- Histopathological Analysis : In studies assessing the safety profile of pyrazole derivatives, minimal degenerative changes were observed in liver and kidney tissues, indicating a favorable safety margin for these compounds .
- Selectivity Index : The selectivity index for COX-2 inhibition was reported to be greater than 300 for some derivatives, suggesting that these compounds could be developed into safer alternatives to traditional NSAIDs .
Comparative Analysis of Pyrazole Derivatives
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2-(6-(4-Fluorophenyl)... | 5.40 | 0.01 | >344 |
| Celecoxib | 0.10 | 0.05 | 2 |
| Indomethacin | 0.20 | 0.15 | 1.33 |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : NMR (DMSO-d6) peaks at δ 13.99 (s, 1H, COOH), 8.69 (d, 1H, pyridine-H), and 2.56 (s, 3H, CH3) confirm core structure .
- XRPD : Distinct peaks at 2θ = 10.2°, 15.7°, and 20.4° validate crystallinity .
- HPLC : Purity ≥97% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
